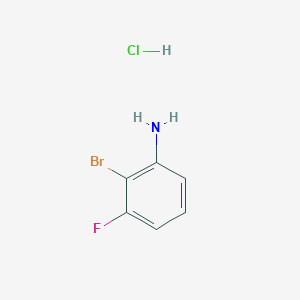

2-Bromo-3-fluoroaniline hydrochloride

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-bromo-3-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUALIMGHQZQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600728 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118313-87-4 | |

| Record name | 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoroaniline Hydrochloride

Strategic Approaches to Aryl Halide Functionalization and Regioselectivity Control

The synthesis of specifically substituted aromatic compounds like 2-bromo-3-fluoroaniline (B56032) requires precise control over the position of incoming functional groups. The existing amino and fluoro groups on the aniline (B41778) ring direct the position of the incoming bromine atom during electrophilic aromatic substitution. The amino group is a powerful activating ortho-, para-director, while the fluorine atom is a deactivating meta-director. This interplay of directing effects necessitates carefully controlled reaction conditions to achieve the desired 2-bromo-3-fluoro substitution pattern.

Direct Bromination Techniques for Substituted Anilines

Direct bromination of an aniline derivative is a primary method for introducing a bromine atom onto the aromatic ring. However, the high reactivity of the aniline ring often leads to polybromination and oxidation byproducts. jcsp.org.pk Achieving selective monobromination requires the use of specific brominating agents and reaction conditions.

N-bromo compounds, such as N-bromosuccinimide (NBS), are widely used as mild and selective brominating agents for aromatic amines. jcsp.org.pkmanac-inc.co.jp The regioselectivity of bromination using NBS can be significantly influenced by the solvent used. lookchem.com For instance, the bromination of meta-substituted anilines with NBS can be tuned to favor specific isomers by selecting a solvent with the appropriate polarity. lookchem.com Studies have shown that NBS, when catalyzed by silica (B1680970) gel in carbon tetrachloride, is an effective reagent for the monobromination of aromatic amines at room temperature. jcsp.org.pk This method offers a high degree of selectivity and simplicity. nih.gov

The general mechanism for electrophilic aromatic bromination involves the attack of the aromatic ring by an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the brominated product. libretexts.org

Key Findings from Research on N-Bromo Compounds:

| Reagent System | Substrate | Key Finding |

| N-Bromosuccinimide (NBS) | meta-substituted anilines | Solvent polarity markedly affects regioselectivity. lookchem.com |

| NBS/Silica Gel | Aromatic amines | Provides selective monobromination at room temperature. jcsp.org.pk |

| N-Bromosuccinimide | Deactivated aromatic compounds | Effective in concentrated sulfuric acid for monobromination. organic-chemistry.org |

An alternative to using molecular bromine directly is the in-situ generation of the brominating agent from a mixture of a bromide salt and an oxidizing agent in an acidic medium. ccspublishing.org.cn A common system involves a mixture of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) in the presence of an acid, which generates bromine. scribd.comyoutube.com This method can be used for the bromination of anilines, though controlling the extent of bromination to achieve mono-substitution can be challenging. ccspublishing.org.cn

Another approach utilizes potassium bromide with an oxidant like sodium perborate, which has been shown to achieve selective monobromination of various deactivated anilines. researchgate.net The addition of a catalyst, such as ammonium (B1175870) molybdate, can accelerate the reaction rate. researchgate.net Similarly, the use of Oxone as an oxidant with ammonium bromide in methanol (B129727) or water provides a mild and efficient method for the selective bromination of activated aromatic compounds at room temperature. organic-chemistry.org

Examples of Acidified Halide/Oxidant Systems:

| Bromide Source | Oxidizing Agent | Key Features |

| Potassium Bromide | Potassium Bromate/Acid | In-situ generation of bromine. scribd.comyoutube.com |

| Potassium Bromide | Sodium Perborate | Selective monobromination of deactivated anilines. researchgate.net |

| Ammonium Bromide | Oxone | Mild conditions, catalyst-free. organic-chemistry.org |

Copper(II) bromide (CuBr₂) is a versatile reagent that can act as both a source of bromine and an oxidant in the bromination of aromatic compounds. researchgate.netwikipedia.org It has been found to be an efficient reagent for the monobromination of electron-rich aromatic compounds, including aromatic amines, at room temperature. researchgate.net The reaction proceeds smoothly to give the corresponding monobrominated product with good selectivity. researchgate.net A heterogeneous system of CuBr₂ in a chloroform-ethyl acetate (B1210297) solvent mixture has been reported to be highly selective for the bromination of ketones and can be applied to other substrates. mdma.ch This method offers the advantage of easy separation of the copper(I) bromide byproduct. mdma.ch Furthermore, CuBr₂ can be used in catalytic amounts when combined with an N-oxide to regenerate the active copper(II) species. researchgate.net

Indirect Bromination via Functional Group Manipulation

Indirect methods for introducing a bromine atom onto an aniline ring often involve protecting the highly activating amino group to control the regioselectivity of the bromination step. One common strategy is the acetylation of the amino group to form an acetanilide. The acetyl group moderates the activating effect of the nitrogen, allowing for more controlled bromination. youtube.com After the bromination step, the acetyl group can be removed by hydrolysis to regenerate the amino group. youtube.com

Another indirect approach involves a Sandmeyer-type reaction. This process starts with the diazotization of an amino group to form a diazonium salt, which can then be replaced by a bromine atom using a copper(I) bromide catalyst. This method is particularly useful for introducing bromine at positions that are not easily accessible through direct electrophilic substitution.

A patented method for the preparation of 2-bromo-6-fluoroaniline (B133542) utilizes a multi-step synthesis starting from o-fluoroaniline. google.com This process involves protection of the amino group, followed by sulfonylation and amidation/esterification. A subsequent bromination reaction and removal of the sulfonyl group yields the desired product, avoiding the formation of para-isomers. google.com

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of Related Fluoroanilines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly those containing fluorine. lboro.ac.uk In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group, such as fluorine. The high electronegativity of fluorine activates the ring towards nucleophilic attack. nih.gov

While not a direct method for synthesizing 2-bromo-3-fluoroaniline, SNAr is crucial for preparing related fluoroanilines and other functionalized aromatic compounds. For instance, polyfluoroarenes can react with various nucleophiles, including amines, to form substituted aniline derivatives. nih.govnih.gov The reaction of a polyfluorinated aromatic compound with an amine nucleophile can lead to the displacement of a fluorine atom and the formation of a C-N bond. nih.gov Research has also explored the use of photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions. nih.gov Furthermore, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and its subsequent SNAr reactions with various nucleophiles, including ammonia, demonstrate the utility of this strategy in creating highly functionalized aniline derivatives. researchgate.netbeilstein-journals.org

Multi-Step Synthesis Pathways from Readily Available Precursors

The efficient construction of the 2-bromo-3-fluoroaniline molecule often necessitates a multi-step approach to precisely control the introduction of the bromo and amino functionalities in relation to the fluorine atom. These pathways typically commence with simpler, commercially available aromatic compounds.

Reductive Transformations of Nitroaromatic Precursors (e.g., 3-Bromo-2-fluoronitrobenzene reduction to 3-Bromo-2-fluoroaniline)

A common and effective strategy for the synthesis of 2-bromo-3-fluoroaniline involves the reduction of the corresponding nitroaromatic precursor, 3-bromo-2-fluoronitrobenzene. This transformation is a critical step that converts the nitro group into the desired amino group. Various reducing agents and catalytic systems have been employed to achieve this conversion with high efficiency.

One of the most widely used methods for this reduction is the employment of Tin(II) chloride (SnCl₂) in the presence of an acid. researchgate.net This classical method is valued for its reliability and high yields. The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group, which is subsequently protonated to form the anilinium ion.

Another effective method involves catalytic hydrogenation. For instance, the reduction of 1-fluoro-2-bromo-3-nitrobenzene using a Raney nickel catalyst under hydrogen pressure has been reported to produce 1-fluoro-2-bromo-3-aminobenzene in excellent yield. chemicalbook.com This method is often favored in industrial settings due to its cleaner reaction profile and the avoidance of stoichiometric metal waste.

A summary of representative reductive transformation methods is presented in the table below.

Table 1: Reductive Transformations of 3-Bromo-2-fluoronitrobenzene

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-2-fluoronitrobenzene | SnCl₂, HCl, 1,4-dioxane, 2h, inert atmosphere | 3-Bromo-2-fluoroaniline | 95% | |

| 1-Fluoro-2-bromo-3-nitrobenzene | H₂, Raney nickel, methanol, 20°C, 7500.75 Torr, 5h | 1-Fluoro-2-bromo-3-aminobenzene | 98% | chemicalbook.com |

| 2-Bromo-1-fluoro-3-nitrobenzene | NiCl₂, NaBH₄, methanol, 0°C, 5 min | 2-Bromo-3-fluoroaniline | 70% | chemicalbook.com |

Employment of Protective Group Strategies for Aminoaryl Halide Synthesis

To achieve the desired regiochemistry in the synthesis of polysubstituted anilines like 2-bromo-3-fluoroaniline, the use of protecting groups is a crucial strategy. The high reactivity of the amino group can lead to undesired side reactions and a lack of regioselectivity during electrophilic substitution reactions such as bromination. By temporarily masking the amino group, its directing effect can be modulated, and the desired isomer can be obtained.

Acetylation of the amino group in a fluoroaniline (B8554772) precursor is a common tactic to control the regioselectivity of a subsequent bromination step. The acetyl group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and sterically hinders the positions ortho to the amino group. This directs the incoming electrophile, in this case, bromine, to other available positions.

For example, in the synthesis of a related isomer, 2-bromo-6-fluoroaniline, o-fluoroaniline is first treated with acetyl chloride to form the corresponding acetanilide. google.com This protection step is essential to prevent the formation of multiple brominated products and to direct the bromine to the desired position. After the bromination step, the acetyl group can be readily removed by hydrolysis under acidic or basic conditions to reveal the free amino group.

Sulfonylation is another powerful strategy for the protection of amino groups and for directing subsequent chemical transformations. The sulfonyl group is a strong electron-withdrawing group and provides excellent protection for the amino functionality. Furthermore, it can be used to block specific positions on the aromatic ring, thereby enabling site-specific modifications.

In a synthetic route to 2-bromo-6-fluoroaniline, after the initial acetylation of o-fluoroaniline, a sulfonylation reaction is carried out. google.com This step introduces a sulfonyl group, which can serve to block the para-position relative to the amino group, thus preventing bromination at this site and directing it to the desired ortho position. Following the bromination reaction, the sulfonyl group, along with the acetyl group, is removed to yield the final product. This dual-protection strategy showcases the intricate control that can be achieved in the synthesis of complex aminoaryl halides.

Optimization of Reaction Conditions and Solvent Systems

The success of the synthesis of 2-bromo-3-fluoroaniline hydrochloride hinges on the careful optimization of reaction conditions and the selection of appropriate solvent systems. These factors can significantly influence the reaction rate, yield, and purity of the final product.

Tin(II) Chloride (SnCl₂): As previously mentioned, Tin(II) chloride is a key reagent in the reduction of nitroaromatic precursors. researchgate.net The efficiency of this reduction can be optimized by adjusting parameters such as the stoichiometry of the reagent, the reaction temperature, and the choice of solvent. The use of an acidic medium is crucial for the reaction to proceed effectively. acsgcipr.org

Ammonium Persulfate ((NH₄)₂S₂O₈): In the context of bromination, ammonium persulfate can be used as an oxidizing agent in combination with a bromide source, such as potassium bromide or sodium bromide. This system generates electrophilic bromine in situ, which then reacts with the aromatic substrate. shd.org.rsthieme-connect.com The use of a persulfate-based system can offer a milder and more selective alternative to using elemental bromine. Optimization of this step would involve controlling the rate of addition of the persulfate, the reaction temperature, and the solvent system to maximize the yield of the desired monobrominated product.

Potassium Carbonate (K₂CO₃): Potassium carbonate is a versatile base that can be employed in various stages of the synthesis. For instance, it can be used to neutralize acidic byproducts or to facilitate the deprotection of an acetylated amino group. researchgate.net In the deprotection of N-acetylated anilines, potassium carbonate in a protic solvent like methanol can effectively hydrolyze the amide bond to regenerate the free aniline. chemspider.comnih.gov The optimization of this deprotection step would involve adjusting the concentration of the base, the temperature, and the reaction time to ensure complete removal of the protecting group without causing degradation of the product.

Temperature and Reaction Time Profile Management for Enhanced Yield and Selectivity

The precise control of temperature and reaction duration is paramount in the synthesis of halogenated anilines to maximize the yield of the desired product while minimizing the formation of impurities. The synthesis of bromo-fluoroaniline derivatives often involves multiple steps, each with its own optimal temperature and time profile.

In the synthesis of related compounds, such as 2-bromo-6-fluoroaniline, a multi-step process is employed where temperature is carefully controlled at each stage. For instance, the initial steps of the reaction may be conducted at a reduced temperature of 0-5 °C, particularly during the addition of reagents, to manage exothermic reactions. Subsequently, the reaction mixture is heated to temperatures ranging from 70-75 °C for a period of 3 to 8 hours to ensure the completion of the reaction. The final deprotection step in this synthesis requires a significantly higher temperature of 160 °C for 3-5 hours. chemicalbook.com

Another synthetic route, for the preparation of 2-bromo-3-fluoroaniline from 2-bromo-1-fluoro-3-nitrobenzene, demonstrates a different temperature profile. The reaction is initiated at 0 °C for a short duration of 5 minutes, followed by a longer period of 5 hours at room temperature (approximately 20 °C) under a hydrogen atmosphere to achieve a high yield of 98%. e-bookshelf.de Similarly, the synthesis of 2-bromo-5-fluoroaniline (B94856) via hydrogenation of 2-bromo-5-fluoronitrobenzene is carried out at a controlled temperature of 45 °C.

The bromination of fluoroaniline precursors also requires careful temperature management. For example, the bromination of 3-chloro-2-fluoroaniline (B1295074) is conducted at a temperature range of 0-35 °C for 1 to 5 hours. researchgate.net In the synthesis of 2-bromo-4-fluoroacetanilide, the bromination step is typically carried out between 30 °C and 60 °C. easyfairsassets.com

These examples underscore the importance of establishing a precise temperature and reaction time profile for each specific synthetic step to optimize both the yield and selectivity for this compound.

Table 1: Temperature and Reaction Time Profiles in the Synthesis of Bromo-fluoroaniline Derivatives

| Step | Temperature (°C) | Reaction Time (hours) | Compound Synthesized |

|---|---|---|---|

| Reagent Addition | 0 - 5 | Not specified | 2-Bromo-6-fluoroaniline |

| Main Reaction | 70 - 75 | 3 - 8 | 2-Bromo-6-fluoroaniline |

| Deprotection | 160 | 3 - 5 | 2-Bromo-6-fluoroaniline |

| Initial Reaction | 0 | 0.08 (5 mins) | 2-Bromo-3-fluoroaniline |

| Hydrogenation | 20 | 5 | 2-Bromo-3-fluoroaniline |

| Hydrogenation | 45 | Not specified | 2-Bromo-5-fluoroaniline |

| Bromination | 0 - 35 | 1 - 5 | 4-Bromo-3-chloro-2-fluoroaniline |

| Bromination | 30 - 60 | Not specified | 2-Bromo-4-fluoroacetanilide |

Solvent Selection and Green Chemistry Principles (e.g., Ionic Liquids, Tetrahydrofuran (B95107), Dimethylformamide, Dimethylacetamide)

The choice of solvent is a critical factor in the synthesis of this compound, with significant implications for reaction efficiency, product purity, and environmental impact. Green chemistry principles advocate for the use of solvents that are non-toxic, derived from renewable resources, and readily recyclable.

Traditional solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) have been commonly used in organic synthesis due to their excellent solvating properties. nih.gov However, their use is increasingly scrutinized due to concerns about their environmental and health impacts.

Ionic liquids (ILs) have emerged as a promising alternative to conventional organic solvents. nih.gov These salts, which are liquid at or near room temperature, offer several advantages, including negligible vapor pressure, high thermal stability, and the ability to be tailored for specific applications. nih.gov Their non-volatile nature significantly reduces air pollution and workplace exposure. In the context of halogenation reactions, ionic liquids can act as both the solvent and catalyst, potentially increasing reaction rates and selectivity. google.com The use of ionic liquids in biphasic systems can also simplify product separation and catalyst recycling, aligning with the principles of green chemistry. nih.gov

Beyond ionic liquids, other green solvents are being explored. For example, cyclopentyl methyl ether (CPME) is presented as a greener alternative to THF and other ether solvents, offering resistance to peroxide formation and being derived from natural sources. Similarly, 1,3-dioxolane (B20135) is positioned as an environmentally friendly substitute for solvents like dichloromethane. easyfairsassets.com The exploration of such bio-based solvents is a key aspect of developing more sustainable synthetic routes for this compound.

Process Optimization and Scalability Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process optimization and scalability. The primary goals are to ensure a safe, cost-effective, and environmentally responsible manufacturing process that consistently delivers a high-quality product.

A key aspect of process optimization is the detailed analysis of reaction kinetics and thermodynamics. Understanding the reaction's thermal profile is crucial for safe scale-up, especially for highly exothermic reactions. By identifying different reaction regimes, conditions can be tailored to maintain control. For instance, milder conditions can be employed during a fast, exothermic phase, followed by more forcing conditions to drive a slower phase to completion. This approach was successfully used in the scale-up of the synthesis of 2-aminoindan (B1194107) hydrochloride.

The choice of equipment is also a critical factor. The transition from laboratory glassware to pilot plant and then to full-scale production reactors requires careful consideration of heat and mass transfer characteristics. Reaction calorimetry studies are invaluable in providing the data needed to model and predict the behavior of the reaction at a larger scale, ensuring that cooling capacity is sufficient to prevent thermal runaway.

Furthermore, industrial-scale synthesis must prioritize the principles of green chemistry to minimize waste and environmental impact. This includes the selection of less hazardous raw materials and solvents, maximizing atom economy, and designing processes that are energy-efficient. The use of catalytic processes is highly desirable as it often leads to higher selectivity and reduced waste compared to stoichiometric reactions. The potential for recycling solvents and catalysts is also a major consideration in the design of an industrial process. For example, the use of ionic liquids in industrial processes has been shown to improve catalyst recovery and product separation. nih.gov

Finally, a robust and validated analytical methodology is essential for monitoring the process and ensuring the quality of the final product. In-process controls can help to identify any deviations from the established parameters, allowing for corrective actions to be taken in real-time, thus ensuring the consistency and purity of the this compound produced.

Reaction Mechanisms and Mechanistic Investigations Involving 2 Bromo 3 Fluoroaniline Hydrochloride

Elucidation of Electrophilic Aromatic Halogenation Pathways

The electrophilic aromatic substitution (EAS) of anilines is heavily influenced by the nature of the amino group. byjus.com The -NH₂ group is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. byjus.com However, under acidic conditions, such as with the hydrochloride salt or in the presence of strong acid catalysts, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.

For 2-bromo-3-fluoroaniline (B56032), the existing substituents also govern the regioselectivity of further halogenation. The fluorine atom is an ortho, para-director, while the bromine atom is also an ortho, para-director, though both are deactivating via their inductive effects.

The mechanism of electrophilic halogenation involves the generation of a potent electrophile, typically through the use of a Lewis acid catalyst like FeBr₃ or FeCl₃ with Br₂ or Cl₂ respectively. lumenlearning.commasterorganicchemistry.com

Mechanism Steps:

Formation of the Electrophile: The halogen (e.g., Br₂) reacts with the Lewis acid (e.g., FeBr₃) to form a more potent electrophile, a polarized complex or the bromonium ion (Br⁺). youtube.com

Electrophilic Attack: The π-system of the aniline (B41778) ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The position of attack is directed by the combined electronic effects of the amino, bromo, and fluoro substituents.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.org

In the case of 2-bromo-3-fluoroaniline, the directing effects can be complex. The powerful ortho, para-directing influence of the amino group would favor substitution at positions 4 and 6. However, steric hindrance from the adjacent bromine atom might disfavor the 2-position (which is already occupied). The directing effects of the halogens would also influence the final product distribution. In acidic media, the meta-directing anilinium group would favor substitution at position 5.

A patented process for the synthesis of 4-bromo-2-fluoroaniline (B1266173) from 2-fluoroaniline (B146934) highlights the use of a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in a solvent like dimethylformamide. google.com This suggests that controlling the reaction conditions is crucial to achieve selective halogenation, avoiding the formation of multiple isomers.

Mechanisms of Amino Group Functionalization Reactions

The lone pair of electrons on the nitrogen atom of 2-bromo-3-fluoroaniline makes it nucleophilic and susceptible to a range of functionalization reactions. quora.com

Acetylation: A common functionalization is the reaction with acetic anhydride (B1165640) to form the corresponding acetanilide. This reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This transformation is often performed to protect the amino group and reduce its activating effect during subsequent electrophilic aromatic substitution reactions. byjus.com

Diazotization: A pivotal reaction of primary arylamines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl), at low temperatures (0–10 °C). libretexts.org This reaction converts the amino group into a diazonium salt (-N₂⁺).

The mechanism involves several steps:

Formation of the nitrosyl cation (NO⁺) or a related electrophilic species from nitrous acid.

Nucleophilic attack by the amino nitrogen on the electrophilic nitrogen of the nitrosyl cation.

A series of proton transfers and elimination of a water molecule to form the stable aryl diazonium ion.

Aryl diazonium salts are highly valuable intermediates because the diazonium group is an excellent leaving group (N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions. libretexts.org This allows for the introduction of groups like -OH, -F, -Cl, -Br, -I, and -CN, providing a mechanistic pathway for nucleophilic substitution on the aromatic ring that would otherwise be disfavored. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halide Moiety

The carbon-bromine bond in 2-bromo-3-fluoroaniline provides a handle for numerous transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. mit.edu Palladium catalysts are most commonly employed for these transformations. mdpi.com

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.org For 2-bromo-3-fluoroaniline, the aryl bromide moiety serves as the electrophilic partner. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, including the unprotected aniline. nih.govrsc.org

The catalytic cycle generally proceeds through three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (2-bromo-3-fluoroaniline), inserting into the C-Br bond to form a square planar palladium(II) intermediate. The C-Br bond is more susceptible to oxidative addition than a C-F or C-Cl bond. illinois.edu

Transmetalation: In the presence of a base, the organoboron reagent forms an "ate" complex, which then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Recent studies have demonstrated efficient Suzuki-Miyaura reactions on unprotected ortho-bromoanilines, showcasing the robustness of this method for a variety of boronic esters. nih.govrsc.org

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Palladium(0) or Palladium(II) precatalyst | nih.govlibretexts.org |

| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos) | nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govlibretexts.org |

| Solvent | Toluene, Dioxane, Water mixtures | nih.gov |

| Boron Reagent | Aryl/Alkyl/Vinyl boronic acids or esters | nih.govlibretexts.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.org While 2-bromo-3-fluoroaniline itself contains an amino group, its aryl bromide moiety can react with another primary or secondary amine to form a more complex diarylamine or N-aryl alkylamine. This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

The mechanism is similar to the Suzuki coupling and involves: wikipedia.org

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of 2-bromo-3-fluoroaniline.

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium amido complex. researchgate.net

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. researchgate.net

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ | researchgate.net |

| Ligand | Stabilizes catalyst, promotes key steps | BINAP, XPhos, Josiphos | wikipedia.orgresearchgate.net |

| Base | Generates the active amido nucleophile | NaOtBu, K₂CO₃, Cs₂CO₃ | researchgate.netlibretexts.org |

| Aryl Halide | Electrophilic partner | Aryl Bromides, Chlorides, Triflates | wikipedia.org |

| Amine | Nucleophilic partner | Primary/Secondary Alkyl/Aryl Amines | wikipedia.org |

The reactivity of the C-Br bond in 2-bromo-3-fluoroaniline allows for other palladium-catalyzed transformations. For instance, Pd-catalyzed C-H fluorination of aromatic compounds is an area of active research, though this typically involves the introduction of fluorine onto a C-H bond rather than starting with a fluorinated substrate. nih.govspringernature.com However, transformations involving the C-Br bond, such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) couplings, are all mechanistically plausible. These reactions generally follow the same oxidative addition/transmetalation/reductive elimination paradigm, differing primarily in the nature of the nucleophilic coupling partner. nih.gov

Nucleophilic Substitution and Aromatic Reactivity Profiling of Substituted Anilines

Nucleophilic aromatic substitution (SₙAr) on the ring of 2-bromo-3-fluoroaniline is generally challenging. The SₙAr mechanism requires a leaving group (here, Br⁻ or F⁻) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. The amino group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. psu.edu

However, as mentioned in section 3.2, the amino group can be converted into a diazonium salt. The resulting -N₂⁺ group is an exceptionally potent leaving group, enabling nucleophilic substitution to occur readily via a diazonium displacement mechanism (e.g., Sandmeyer reaction). libretexts.org This provides an indirect but highly effective pathway for introducing a wide array of nucleophiles onto the aromatic ring at the position of the original amino group.

-NH₂ Group: Strongly activating, ortho, para-directing via resonance. Makes the ring electron-rich and reactive towards electrophiles, but deactivated towards nucleophiles. byjus.com

-F Atom: Deactivating via induction, but ortho, para-directing via resonance.

-Br Atom: Deactivating via induction, but ortho, para-directing via resonance. Also serves as the primary leaving group in cross-coupling reactions.

The interplay of these effects dictates the molecule's behavior in different chemical environments, making it a subject of interest for mechanistic studies in organic synthesis.

Applications of 2 Bromo 3 Fluoroaniline Hydrochloride As a Versatile Synthetic Intermediate

Precursor in Complex Heterocyclic Compound Synthesis

The presence of the amino group, along with the ortho-bromo and meta-fluoro substituents, makes 2-bromo-3-fluoroaniline (B56032) a versatile precursor for building various heterocyclic scaffolds. The amino group provides a nucleophilic center for cyclization reactions, while the halogen atoms offer sites for subsequent cross-coupling reactions or can be retained to modulate the electronic properties of the final molecule.

2-Bromo-3-fluoroaniline is an ideal substrate for classic quinoline (B57606) syntheses, such as the Skraup and Combes reactions. In these methods, the aniline (B41778) moiety is condensed with α,β-unsaturated carbonyl compounds or β-diketones, respectively, followed by acid-catalyzed cyclization and aromatization to yield the quinoline core. The resulting 8-bromo-7-fluoroquinoline (B2668365) scaffold is a highly functionalized intermediate. The bromine atom can be readily displaced or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity, making this a powerful strategy for generating diverse libraries of quinoline derivatives for screening purposes. Similarly, pyridine (B92270) rings can be constructed through various condensation strategies.

The nucleophilic amino group of 2-bromo-3-fluoroaniline is central to the formation of imidazole (B134444) and triazine rings. For imidazole synthesis, the aniline can be reacted with α-haloketones followed by cyclization, or through multi-component reactions. The resulting N-aryl imidazole will bear the 2-bromo-3-fluorophenyl group, which can influence the biological activity and pharmacokinetic properties of the molecule. For the construction of 1,3,5-triazine (B166579) derivatives, the aniline can serve as a nitrogen source in reactions involving cyanuric chloride or other triazine synthons, leading to substituted triazines that are prevalent in medicinal chemistry.

Building upon the quinoline scaffolds derived from 2-bromo-3-fluoroaniline, further annulation can lead to more complex fused heterocyclic systems like thienoquinolines and pyrroloquinolines. For instance, a 2-chloroquinoline (B121035) intermediate (prepared from the corresponding quinolinone) can react with a thiol, such as methyl thioglycolate, to undergo cyclization and form a thieno[2,3-b]quinoline. researchgate.net These fused systems are of significant interest due to their presence in biologically active natural products and their potential as therapeutic agents. semanticscholar.org The strategic placement of the fluorine and bromine atoms from the starting aniline can be used to fine-tune the electronic and steric properties of these polycyclic structures.

Table 1: Heterocyclic Scaffolds from 2-Bromo-3-fluoroaniline This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reaction Type | Resulting Scaffold | Potential for Further Functionalization |

|---|---|---|---|

| 2-Bromo-3-fluoroaniline | Combes Synthesis | 8-Bromo-7-fluoroquinoline | Suzuki, Heck, Buchwald-Hartwig coupling at C8 |

| 2-Bromo-3-fluoroaniline | Skraup Reaction | 8-Bromo-7-fluoroquinoline | Nucleophilic aromatic substitution |

| 2-Bromo-3-fluoroaniline | Reaction with α-haloketone | N-(2-bromo-3-fluorophenyl)imidazole | Metal-catalyzed cross-coupling |

| 2-Bromo-3-fluoroquinoline | Gewald Reaction Precursor | Thieno[2,3-b]quinoline | Oxidation of sulfur, substitution on thiophene (B33073) ring |

Building Block for Advanced Organic Molecules

The utility of 2-bromo-3-fluoroaniline hydrochloride extends beyond heterocyclic synthesis into its role as a key intermediate for advanced organic molecules, particularly those designed for biological applications.

Halogenated anilines are fundamental building blocks in the pharmaceutical industry. scimplify.com The specific isomer 2-bromo-3-fluoroaniline is used as a pharmaceutical intermediate. thermofisher.com While detailed synthetic pathways for specific commercial drugs are often proprietary, the structural motif of bromo-fluoro-substituted phenyl rings is found in numerous bioactive compounds. For example, the related isomer 2-bromo-6-fluoroaniline (B133542) is a key raw material for the antiviral drug Letermovir. nbinno.comgoogle.com This highlights the importance of this class of compounds in constructing Active Pharmaceutical Ingredients (APIs). nbinno.comgoogle.com The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a reactive handle for synthetic elaboration. mdpi.com The development of drugs for cystic fibrosis has also utilized bromo-fluoroaniline isomers as starting materials. google.com

In the agrochemical sector, the introduction of fluorine atoms into molecules is a well-established strategy for increasing efficacy and altering the mode of action of herbicides, insecticides, and fungicides. ketonepharma.com Halogenated anilines serve as crucial intermediates in the production of these complex agrochemicals. innospk.com The unique electronic properties conferred by the bromine and fluorine substituents in 2-bromo-3-fluoroaniline make it a valuable precursor for creating novel agrochemical candidates. The aniline can be incorporated into various toxophores, and the halogen atoms can be used to modulate the compound's physical properties, such as lipophilicity and environmental persistence, which are critical parameters in agrochemical design.

Table 2: Applications in Bioactive Molecule Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Sector | Application | Role of 2-Bromo-3-fluoroaniline | Key Structural Features Utilized |

|---|---|---|---|

| Pharmaceutical | API Synthesis | Key building block for complex molecules. scimplify.com | Amino group for core formation; Fluorine for modulating properties; Bromine for synthetic elaboration. |

| Agrochemical | Pesticide Development | Precursor for novel active ingredients. ketonepharma.com | Halogen substitution pattern to enhance efficacy and tune physical properties. |

| Medicinal Chemistry | Drug Discovery | Intermediate for creating libraries of compounds for screening. | Versatile reactivity for generating structural diversity. |

Precursors for Material Science Applications (e.g., Conducting Polymers derived from Fluoroanilines)

Aniline and its derivatives are fundamental monomers for the synthesis of polyaniline (PANI), one of the most studied intrinsically conducting polymers (ICPs). wikipedia.org The introduction of substituents onto the aniline ring, such as fluorine, allows for the fine-tuning of the resulting polymer's properties. Fluoroanilines, including 2-bromo-3-fluoroaniline, are valuable precursors for creating modified conducting polymers with tailored characteristics. researchgate.net

The synthesis of these polymers is typically achieved through oxidative polymerization, which can be carried out either chemically, using an oxidizing agent like ammonium (B1175870) persulfate, or electrochemically by applying an electric potential. researchgate.netyoutube.com During polymerization, aniline monomers couple to form polymer chains. iarjset.com The presence of a fluorine atom on the monomer unit can impart several desirable properties to the final polymer, including:

Enhanced Thermal Stability: The strong carbon-fluorine bond can increase the thermal and oxidative stability of the polymer backbone.

Modified Electronic Properties: Fluorine is a highly electronegative atom, which can influence the electronic structure of the polymer, affecting its conductivity and redox potentials.

Increased Hydrophobicity: Fluorinated polymers often exhibit increased hydrophobicity, which can be advantageous for applications in sensors or as protective coatings where resistance to moisture is required. bue.edu.eg

The copolymerization of fluoroanilines with aniline allows for the creation of copolymers that blend the properties of both monomers, offering a strategy to develop materials with precisely controlled electronic and physical characteristics for use in advanced applications like sensors, electrochromic devices, and corrosion prevention. researchgate.net

Role in the Generation of Organometallic Reagents for Further Transformations

The carbon-bromine bond in 2-bromo-3-fluoroaniline is a key site for chemical modification, particularly for the generation of highly reactive organometallic intermediates. These reagents, such as organolithium compounds and Grignard reagents, are powerful nucleophiles and bases that serve as pivotal intermediates for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com The transformation of the relatively inert C-Br bond into a highly reactive C-metal bond opens up a vast array of subsequent synthetic possibilities.

Synthesis of Boronic Acid and Ester Derivatives for Cross-Coupling

Arylboronic acids and their corresponding esters are exceptionally important intermediates in modern organic chemistry, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov 2-Bromo-3-fluoroaniline can be readily converted into its corresponding boronic acid or ester derivative, transforming it into a versatile coupling partner.

There are two primary pathways for this conversion:

Lithiation followed by Borylation: The aryl bromide can undergo a lithium-halogen exchange reaction, typically at low temperatures using an alkyllithium reagent like n-butyllithium or tert-butyllithium, to form a (2-amino-6-fluorophenyl)lithium species. saylor.orggoogle.com This highly reactive organolithium intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired 2-amino-6-fluorophenylboronic acid. google.com

Palladium-Catalyzed Borylation: Alternatively, the Miyaura borylation reaction allows for a direct, palladium-catalyzed coupling of the aryl bromide with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This method often proceeds under milder conditions and shows excellent functional group tolerance.

The resulting boronic acid derivative is a stable, crystalline solid that can be used in subsequent Suzuki-Miyaura reactions to couple with various organic halides or triflates, enabling the synthesis of complex biaryl structures. nih.gov

Table 1: Synthetic Pathways to Arylboronic Acids from 2-Bromo-3-fluoroaniline

| Method | Key Reagents | Intermediate | Product | Typical Conditions |

| Lithiation-Borylation | 1. Alkyllithium (e.g., n-BuLi) 2. Trialkyl Borate (e.g., B(OMe)₃) 3. Acidic Workup (e.g., HCl) | (2-amino-6-fluorophenyl)lithium | (2-amino-6-fluorophenyl)boronic acid | Anhydrous ether solvent (e.g., THF, Et₂O), Low temperature (-78 °C) |

| Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂), Palladium Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | N/A (Direct conversion) | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluoroaniline | Anhydrous, inert atmosphere, Elevated temperature (e.g., 80-100 °C) |

Formation of Grignard Reagents and Related Organolithium Compounds for Arylpropionic Acid Synthesis

The generation of Grignard and organolithium reagents from 2-bromo-3-fluoroaniline provides access to potent carbon nucleophiles. libretexts.orgnih.gov The formation of these reagents is typically achieved as follows:

Grignard Reagent: Reaction of the aryl bromide with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether yields the corresponding arylmagnesium bromide. google.com

Organolithium Reagent: As described previously, lithium-halogen exchange with an alkyllithium reagent is an effective method to produce the aryllithium species. saylor.org

These organometallic intermediates are highly valuable in the synthesis of arylpropionic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs). google.com A general synthetic route involves the reaction of the Grignard or organolithium reagent with an appropriate electrophile. For example, a patent for the synthesis of 2-(2-fluoro-4-biphenylyl)propionic acid demonstrates a parallel strategy where a Grignard reagent derived from a bromo-fluoro-aromatic compound is reacted with ethylene (B1197577) in the presence of a nickel catalyst, followed by further transformations. google.com This highlights the industrial relevance of using such organometallic intermediates derived from substituted aryl halides.

Table 2: General Scheme for Arylpropionic Acid Synthesis

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Organometallic Formation | Mg metal or Alkyllithium | Arylmagnesium bromide or Aryllithium |

| 2 | Carbon-Carbon Bond Formation | Electrophile (e.g., CO₂, epoxide, α,β-unsaturated ester) | Carboxylated or alkylated aryl intermediate |

| 3 | Functional Group Manipulation | Various | Final arylpropionic acid product |

Contributions to Broader Chemical Modification and Functionalization Strategies

The synthetic utility of this compound extends beyond the generation of specific organometallic reagents to a wide array of chemical modification and functionalization strategies, primarily centered on palladium-catalyzed cross-coupling reactions. nih.govgoogle.com The carbon-bromine bond serves as a versatile handle for introducing a diverse range of substituents onto the aromatic ring.

The Suzuki-Miyaura reaction is a prominent example of this versatility. nih.gov By first converting 2-bromo-3-fluoroaniline to its boronic acid derivative, it can be coupled with various aryl or vinyl halides. Conversely, the parent compound itself can act as the electrophilic partner, reacting with a wide range of aryl, heteroaryl, alkyl, or alkenyl boronic acids and esters. nih.gov This bidirectional capability makes it a powerful node for combinatorial library synthesis in drug discovery.

This reactivity allows for the strategic construction of molecules with significant structural complexity from a simple, readily available starting material. The ability to selectively functionalize the C-Br bond while leaving the amine and fluorine substituents intact (or for later modification) underscores the compound's role as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govunimib.it

Derivatives and Analogues of 2 Bromo 3 Fluoroaniline Hydrochloride

Synthesis of Substituted 2-Bromo-3-fluoroaniline (B56032) Derivatives with Modified Aromatic Rings (e.g., Methylation)

Modification of the aromatic ring of 2-bromo-3-fluoroaniline, for instance through methylation, presents a synthetic challenge due to the electronic nature of the existing substituents. The amino group is a strong activating group, while the halogen atoms (bromo and fluoro) are deactivating via their inductive effects, although they can also participate in resonance. This complex interplay of electronic effects directs the regioselectivity of electrophilic aromatic substitution reactions.

Direct C-methylation of the 2-bromo-3-fluoroaniline ring using classical Friedel-Crafts alkylation methods is generally difficult. wikipedia.orgnih.govmasterorganicchemistry.com The strong Lewis acids required, such as aluminum chloride (AlCl₃), can complex with the basic amino group, deactivating the ring towards electrophilic attack. wikipedia.org Furthermore, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements. masterorganicchemistry.com

Alternative strategies for introducing alkyl or aryl groups onto the aromatic ring often involve palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is a suitable handle for reactions like the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of a carbon-carbon bond between the 2-bromo-3-fluoroaniline core and a variety of organoboron reagents, leading to aryl- or alkyl-substituted derivatives. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating compatibility with various boronic esters. nih.gov

Table 1: Comparison of Methods for Modifying the Aromatic Ring

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution using an alkyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com | Can directly introduce alkyl groups. | Deactivation by the amino group, potential for side reactions. wikipedia.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between the aryl bromide and a boronic acid/ester. nih.gov | High functional group tolerance, mild reaction conditions. nih.gov | Requires pre-functionalized coupling partners (organoborons). |

Introduction of Additional Halogen Atoms (e.g., Chlorination) for Expanded Chemical Space

The introduction of additional halogen atoms, such as chlorine, onto the 2-bromo-3-fluoroaniline scaffold can significantly expand its chemical diversity and modulate its electronic properties. The synthesis of di- and tri-halogenated anilines is a key strategy in the development of new pharmaceutical and agrochemical compounds.

One effective method for the regioselective chlorination of anilines is the use of copper(II) chloride (CuCl₂) in ionic liquids. This approach allows for the para-chlorination of unprotected anilines under mild conditions, avoiding the need for protecting groups and harsh reagents. For anilines with existing substituents, the position of the incoming chlorine atom is directed by the combined electronic effects of the groups already present on the ring.

Another strategy involves the halogenation of a protected aniline (B41778) derivative. For example, 2-fluoroacetanilide can be chlorinated to yield 4-chloro-2-fluoroacetanilide, which can then be deprotected to give 4-chloro-2-fluoroaniline. This multi-step process allows for greater control over the regioselectivity of the halogenation reaction.

The diazotization of the amino group in 2-bromo-3-fluoroaniline, followed by a Sandmeyer reaction, provides another route to introduce additional halogens. This process involves converting the amino group into a diazonium salt, which can then be displaced by a halide (e.g., chloride) using a copper(I) salt catalyst.

Modifications at the Amino Group (e.g., Acetylation, Sulfonylation) for Altered Reactivity

Modifications at the amino group of 2-bromo-3-fluoroaniline, such as acetylation and sulfonylation, are pivotal for altering the molecule's reactivity and directing the outcome of subsequent chemical transformations. The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. By converting the amino group into an amide (acetylation) or a sulfonamide (sulfonylation), its activating effect is significantly diminished.

This reduction in reactivity is due to the electron-withdrawing nature of the acetyl and sulfonyl groups, which delocalize the nitrogen's lone pair through resonance. This strategy is often employed to control selectivity in reactions such as bromination. For instance, direct bromination of a fluoroaniline (B8554772) can lead to a mixture of products or over-bromination. However, by first protecting the amino group, for example through acetylation to form an acetanilide, the regioselectivity of the subsequent bromination can be precisely controlled. wikipedia.org

A patented method for the synthesis of 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline illustrates this principle effectively. The process involves the following key steps:

Protection of the amino group: The amino group of o-fluoroaniline is first protected, for example, by reacting it with acetyl chloride to form an intermediate acetanilide. google.com

Sulfonylation: The intermediate is then subjected to sulfonylation.

Bromination: The bromination is then carried out on the protected and sulfonylated intermediate. The bulky and deactivating nature of the protecting and sulfonyl groups directs the bromine to the desired position and prevents the formation of para-isomers. wikipedia.org

Deprotection: Finally, the protecting groups are removed to yield the target 2-bromo-6-fluoroaniline. google.com

Table 2: Effect of Amino Group Modification on Reactivity

| Modification | Reagent | Resulting Group | Effect on Aromatic Ring |

|---|---|---|---|

| Acetylation | Acetyl chloride or Acetic anhydride (B1165640) | Amide (-NHCOCH₃) | Decreased activation, steric hindrance |

| Sulfonylation | Sulfonyl chloride | Sulfonamide (-NHSO₂R) | Strong deactivation, significant steric hindrance |

Regioisomeric Investigations and Comparative Reactivity Studies of Bromo-Fluoroaniline Isomers

The relative positions of the bromo, fluoro, and amino groups on the aniline ring give rise to several regioisomers, each with distinct electronic and steric properties that influence their reactivity. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic routes. Some common isomers include 2-bromo-3-fluoroaniline, 2-bromo-6-fluoroaniline, 4-bromo-2-fluoroaniline (B1266173), and 3-bromo-4-fluoroaniline.

The reactivity of these isomers in reactions such as the Suzuki-Miyaura cross-coupling can be influenced by the electronic effects of the substituents. In general, aryl bromides with electron-withdrawing groups exhibit slightly higher reactivity in Suzuki couplings compared to those with electron-donating groups. researchgate.net The amino group is strongly electron-donating, which can decrease the reactivity of the aryl bromide.

The basicity of the aniline isomers is also affected by the position of the halogen substituents. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine, the inductive effect is generally more significant than the resonance effect. quora.com

In p-bromoaniline , both the -I and +R effects are operative.

In m-bromoaniline , only the -I effect influences the amino group. quora.com

Consequently, all bromoanilines are weaker bases than aniline itself. The relative basicity of the isomers depends on the interplay of these electronic effects, as well as potential steric hindrance from ortho substituents (the "ortho effect"), which can disrupt the planarity of the molecule and affect the solvation of the anilinium ion. quora.com For instance, o-bromoaniline is typically the weakest base among the bromoaniline isomers due to the ortho effect. quora.com

Table 3: Properties of Selected Bromo-Fluoroaniline Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2-Bromo-3-fluoroaniline | 111721-75-6 | C₆H₅BrFN | 190.01 |

| 2-Bromo-6-fluoroaniline | 65896-11-9 | C₆H₅BrFN | 190.01 |

| 4-Bromo-2-fluoroaniline | 367-24-8 | C₆H₅BrFN | 190.01 |

Advanced Spectroscopic and Chromatographic Methodologies in the Research of 2 Bromo 3 Fluoroaniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-3-fluoroaniline (B56032) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The spectrum of 2-bromo-3-fluoroaniline in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals for the aromatic protons and the amine (-NH₂) protons. chemicalbook.com The aromatic region typically shows complex multiplets due to spin-spin coupling between adjacent protons and also with the fluorine atom.

In one reported synthesis, the ¹H NMR spectrum (400 MHz, CDCl₃) of the neutral 2-bromo-3-fluoroaniline showed signals at δ 7.07-7.02 (multiplet, 1H), 6.55-6.49 (multiplet, 1H), and 4.22 (broad singlet, 2H). chemicalbook.com The multiplets in the aromatic region (δ 7.07-6.49) correspond to the protons on the benzene (B151609) ring, with their specific chemical shifts and splitting patterns influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group. The broad singlet at δ 4.22 corresponds to the two protons of the primary amine group. chemicalbook.com In the hydrochloride salt form, the amine protons would be expected to shift further downfield and may exhibit coupling to the nitrogen atom.

Table 1: ¹H NMR Data for 2-Bromo-3-fluoroaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.07-7.02 | Multiplet | 1H | Aromatic CH |

| 6.55-6.49 | Multiplet | 1H | Aromatic CH |

| 4.22 | Broad Singlet | 2H | -NH₂ |

Data obtained in CDCl₃ at 400 MHz for the free base. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 2-bromo-3-fluoroaniline hydrochloride will produce a distinct signal, with its chemical shift determined by its electronic environment. The presence of electronegative substituents like fluorine and bromine, as well as the amino group, significantly influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Assignments for 2-Bromo-3-fluoroaniline

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-NH₂) | 140-150 | Doublet (³JC-F) |

| C-2 (-Br) | 110-120 | Doublet (²JC-F) |

| C-3 (-F) | 155-165 | Doublet (¹JC-F) |

| C-4 | 115-125 | Doublet (²JC-F) |

| C-5 | 120-130 | Singlet or small doublet |

| C-6 | 110-120 | Doublet (³JC-F) |

Predicted values are based on general substituent effects and data from similar compounds. rsc.orgrsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.orgnih.gov It provides valuable information about the electronic environment around the fluorine atom. rsc.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic effects of the other substituents (bromine and the ammonium (B1175870) group). nih.gov

Furthermore, the fluorine signal will be split into a multiplet due to coupling with the adjacent aromatic protons (ortho and meta ¹H nuclei). This coupling information can help confirm the substitution pattern on the aromatic ring. The technique is powerful for monitoring reactions involving fluorinated compounds and for studying interactions, as the ¹⁹F chemical shift is very sensitive to changes in the molecular environment. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, the molecular weight of the free base is 190.01 g/mol . nih.govsigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a characteristic signature for the presence of a single bromine atom in the molecule. miamioh.edu The fragmentation of the molecular ion is influenced by the functional groups present. For anilines, alpha-cleavage (cleavage of the bond adjacent to the C-N bond) is a common fragmentation pathway. libretexts.org The stability of the aromatic ring often leads to a prominent molecular ion peak. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.netnih.gov This technique is ideal for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

In a typical LC-MS analysis, the sample is first separated on a chromatographic column, often a reversed-phase C18 column. researchgate.net A mobile phase, such as a gradient mixture of acetonitrile (B52724) and water with a modifier like formic or acetic acid, is used to elute the compounds. nih.gov As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer can be operated in various modes, such as single ion monitoring (SIM), to selectively detect the target compound by its specific m/z value (e.g., m/z 191 for the protonated free base [M+H]⁺), providing high sensitivity and selectivity. nih.gov This allows for the quantification of the main compound and the detection and identification of impurities, even at very low levels. nih.govmdpi.com

Table 3: Illustrative LC-MS Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique used for separating and identifying volatile and thermally stable compounds. nih.gov 2-Bromo-3-fluoroaniline is sufficiently volatile to be analyzed by GC-MS. nih.gov The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. frontiersin.orgresearchgate.net

After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. This fingerprint, along with the retention time from the GC, allows for highly confident identification by comparison to spectral libraries. nih.gov GC-MS is extremely useful for identifying volatile impurities, reaction byproducts, or residual solvents in a sample of this compound.

Advanced Chromatographic Separations for Isolation, Purity, and Reaction Monitoring

Advanced chromatographic techniques are indispensable in the study of this compound, facilitating its isolation, the assessment of its purity, and the real-time monitoring of chemical reactions. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas-Liquid Chromatography (GLC), and Thin-Layer Chromatography (TLC) provide the necessary resolution and sensitivity for the comprehensive analysis of this halogenated aniline (B41778) derivative.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a primary analytical tool for determining the purity of this compound. The technique is well-suited for the analysis of polar and thermolabile compounds like anilines, often negating the need for chemical derivatization that is common in gas chromatographic methods. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. oup.com The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For halogenated anilines, the mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. oup.comsielc.com The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target compound from any impurities or byproducts. oup.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the aniline derivative absorbs UV radiation. oup.com Purity assays for compounds like 2-Bromo-3-fluoroaniline have demonstrated the capability of HPLC to achieve high levels of accuracy, with purities often specified as greater than 96.0%. thermofisher.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of Halogenated Anilines

| Parameter | Condition |

|---|---|

| Column | C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for the HPLC analysis of halogenated anilines; method optimization is generally required for specific applications.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is another powerful technique for the analysis of aniline derivatives. epa.govd-nb.info GLC separates compounds based on their volatility and interaction with a liquid stationary phase coated on an inert solid support within a capillary column. epa.gov While the polarity and lower volatility of anilines can sometimes present challenges, such as peak tailing, modern capillary columns and derivatization techniques can mitigate these issues. thermofisher.comnih.gov

For the analysis of this compound, the free base form is typically analyzed. Fused silica capillary columns coated with a nonpolar or medium-polarity stationary phase, such as SE-54 or Rxi-5MS, are frequently used. epa.govnih.gov The use of a selective detector like an NPD can enhance sensitivity and selectivity for nitrogen-containing compounds. epa.gov When coupled with MS, GLC provides definitive identification of the compound based on its mass spectrum, in addition to quantitative data. d-nb.info

Table 2: Representative GLC Conditions for Analysis of Aniline Derivatives

| Parameter | Condition |

|---|---|

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | SE-54 or equivalent (e.g., 5% Phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table provides general GLC parameters; specific conditions must be optimized for 2-Bromo-3-fluoroaniline analysis.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, including the synthesis of halogenated anilines. google.com In the synthesis of compounds like 2-bromo-6-fluoroaniline (B133542), a close structural isomer of the title compound, TLC is employed to track the consumption of starting materials and the appearance of the desired product over time. google.com

The technique involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the reaction mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. By comparing the spots from the reaction mixture at different time points to spots of the pure starting material and, if available, the pure product, a chemist can qualitatively assess the reaction's progression. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for elucidating the structural features of this compound. IR spectroscopy provides detailed information about the functional groups present, while UV-Vis spectroscopy offers insights into the electronic structure of the molecule.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. orientjchem.org For an aromatic primary amine like 2-Bromo-3-fluoroaniline, the IR spectrum exhibits several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comwikieducator.org An N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range. wikieducator.org The C-N stretching vibration for aromatic amines gives rise to a strong band between 1250 and 1335 cm⁻¹. wikieducator.org Furthermore, characteristic absorptions for the substituted benzene ring, such as C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, will be present. researchgate.net The presence of halogen substituents is also indicated by specific stretching vibrations, with the C-F and C-Br stretches appearing in the fingerprint region of the spectrum, typically around 1000-1300 cm⁻¹ and 500-650 cm⁻¹, respectively. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for 2-Bromo-3-fluoroaniline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | ~3450 |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | ~3360 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| N-H Bending | Primary Amine (-NH₂) | 1580 - 1650 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| C-F Stretch | Fluoroaromatic | 1000 - 1300 |

Data are based on typical ranges for the specified functional groups and data from analogous compounds. wpmucdn.comwikieducator.orgresearchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like aniline and its derivatives exhibit characteristic absorption bands in the UV region, typically arising from π → π* and n → π* electronic transitions of the benzene ring and the non-bonding electrons of the amino group. researchgate.netresearchgate.net The spectrum of aniline generally shows two main absorption bands. The introduction of substituents like bromine and fluorine onto the aromatic ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λmax). rsc.org These shifts are dependent on the nature and position of the substituent and their electronic effects (inductive and resonance) on the aromatic system. The analysis of the UV-Vis spectrum of this compound can thus provide valuable information about its electronic structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3-fluoroaniline hydrochloride, and how can reaction yields be optimized?

- Answer: Synthesis typically involves bromination of 3-fluoroaniline derivatives under controlled conditions. For example, electrophilic substitution using brominating agents (e.g., NBS or Br₂) in acidic media can introduce the bromine atom at the ortho position relative to the amine group. Post-synthesis, hydrochlorination with HCl yields the hydrochloride salt. Yield optimization requires careful temperature control (e.g., 0–5°C to minimize decomposition) and stoichiometric balancing of reagents. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (to confirm aromatic proton environments), ¹³C NMR (for carbon backbone verification), and ¹⁹F NMR (to validate fluorine substitution) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% as per analytical standards) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS): ESI-MS or EI-MS to confirm molecular weight (190.01 g/mol for the free base) .

Q. How should this compound be stored to ensure long-term stability in a research setting?

- Answer: Store as a crystalline solid in airtight, light-protected containers at -20°C. Stability data from analogous aryl halides suggest ≥5-year integrity under these conditions. Avoid exposure to moisture to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. What are the key considerations when using this compound as a precursor in cross-coupling reactions such as Suzuki-Miyaura?

- Answer:

- Boronic Acid Compatibility: The bromine atom serves as a coupling site; pairing with aryl/heteroaryl boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid) requires Pd-based catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Competing Reactivity: The amine group may require protection (e.g., Boc or acetyl) to prevent undesired side reactions. Deprotection post-coupling can regenerate the free aniline .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

- Answer:

- Reproducibility Checks: Replicate synthesis and characterization under standardized conditions (e.g., solvent systems, heating rates for melting point determination).

- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., 3-bromo-5-chloro-2-fluoroaniline hydrochloride, mp 249–254°C) to identify outliers caused by impurities or polymorphic forms .

Q. What strategies can be employed to mitigate competing side reactions when functionalizing this compound in multi-step syntheses?

- Answer: